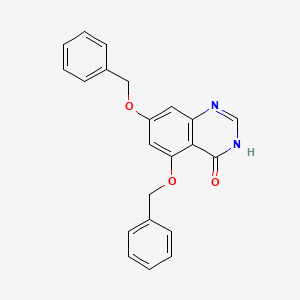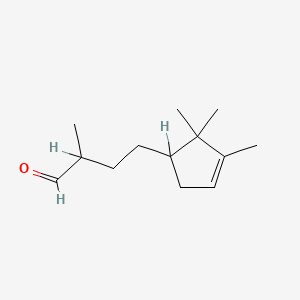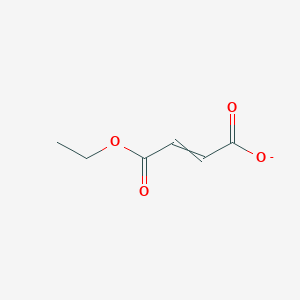
Diethyl 2-(2-chloroacetamido)malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-(2-chloroacetamido)malonate is a chemical compound known for its versatile applications in organic synthesis. It is a derivative of diethyl propanedioate, commonly referred to as diethyl malonate, which is a key building block in various chemical reactions. The compound’s structure features a chloroacetamido group attached to the propanedioate backbone, making it a valuable intermediate in the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (2-chloroacetamido)propanedioate typically involves the alkylation of diethyl malonate with 2-chloroacetamide. The reaction is carried out under basic conditions, often using sodium ethoxide as a base. The process can be summarized as follows:
Formation of Enolate Ion: Diethyl malonate is treated with sodium ethoxide in ethanol to form the enolate ion.
Alkylation: The enolate ion reacts with 2-chloroacetamide in an S_N2 reaction, resulting in the formation of diethyl (2-chloroacetamido)propanedioate.
Industrial Production Methods
Industrial production of diethyl (2-chloroacetamido)propanedioate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-(2-chloroacetamido)malonate undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetamido group can be substituted with other nucleophiles.
Hydrolysis: The ester groups can be hydrolyzed to form carboxylic acids.
Decarboxylation: Under certain conditions, the compound can undergo decarboxylation to form simpler molecules.
Common Reagents and Conditions
Bases: Sodium ethoxide, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Solvents: Ethanol, water.
Major Products Formed
Substituted Derivatives: Depending on the nucleophile used in substitution reactions.
Carboxylic Acids: From hydrolysis of ester groups.
Simpler Molecules: From decarboxylation reactions.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-(2-chloroacetamido)malonate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of diethyl (2-chloroacetamido)propanedioate involves its ability to form reactive intermediates, such as enolate ions, which can participate in various chemical reactions. The chloroacetamido group can undergo nucleophilic substitution, leading to the formation of new bonds and the synthesis of more complex molecules. The compound’s reactivity is influenced by the presence of electron-withdrawing groups, which stabilize the intermediates formed during reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl Malonate: A precursor to diethyl (2-chloroacetamido)propanedioate, used in similar synthetic applications.
Diethyl Acetamidomalonate: Another derivative of diethyl malonate, used in the synthesis of pharmaceuticals.
Diethyl Bromomalonate:
Uniqueness
Diethyl 2-(2-chloroacetamido)malonate is unique due to the presence of the chloroacetamido group, which imparts distinct reactivity and allows for the synthesis of a wide range of derivatives. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
41394-71-2 |
|---|---|
Molekularformel |
C9H14ClNO5 |
Molekulargewicht |
251.66 g/mol |
IUPAC-Name |
diethyl 2-[(2-chloroacetyl)amino]propanedioate |
InChI |
InChI=1S/C9H14ClNO5/c1-3-15-8(13)7(9(14)16-4-2)11-6(12)5-10/h7H,3-5H2,1-2H3,(H,11,12) |
InChI-Schlüssel |
FIRXYFZXNJPHDX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C(=O)OCC)NC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















